(S)-1-(2-Fluorophenyl)ethanamine hydrochloride
Description
(S)-1-(2-Fluorophenyl)ethanamine hydrochloride (CAS: 886216-59-7) is a chiral amine derivative featuring a fluorine atom at the ortho-position of the phenyl ring. Its molecular formula is C₈H₁₁ClFN, with a molecular weight of 175.63 g/mol . The compound is synthesized as a hydrochloride salt to enhance stability and solubility. Key applications include its use as a building block in drug discovery, especially for central nervous system (CNS) agents and enzyme inhibitors .
Properties
IUPAC Name |
(1S)-1-(2-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZXQPGVPSHAAZ-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluorophenyl)ethanamine hydrochloride typically involves the enantioselective reduction of a prochiral ketone precursor. One common method employs engineered ketoreductases (KREDS) for the highly enantiospecific reduction of prochiral ketones . The reaction conditions often include the use of whole microbial cells or isolated enzymes, along with specific solvents and temperature controls to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale biocatalytic processes using immobilized enzymes to enhance the efficiency and scalability of the synthesis . These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and waste generation.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Fluorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivative compounds .
Scientific Research Applications
(S)-1-(2-Fluorophenyl)ethylamine hydrochloride is a chemical compound with several applications, particularly in the synthesis of pharmaceuticals . It is a chiral amine featuring a fluorine atom on the phenyl ring and an ethylamine side chain. The stereoselective properties of this compound are critical for producing enantiomerically pure drug molecules .
Scientific Research Applications
(S)-1-(2-Fluorophenyl)ethylamine hydrochloride is used in the chiral synthesis of pharmaceutical compounds . The fluorine atom in the compound can enhance biological activity and selectivity towards certain targets.
Use as an Intermediate
- (Chiral Synthesis: (S)-1-(2-Fluorophenyl)ethylamine hydrochloride serves as an intermediate in the synthesis of enantiomerically pure pharmaceutical compounds.
- Pharmaceuticals: It is applied in the production of fine chemicals.
- Stereoselective Properties: Its stereoselective properties are crucial for producing enantiomerically pure drug molecules .
- ** повлияет на настроение и поведение:** Research suggests the compound may influence neurotransmitter systems, potentially affecting mood and behavior.
Synthesis Information
The synthesis of (R)-1-(2-Fluorophenyl)ethylamine hydrochloride typically involves several steps:
- Reductive amination of 2-fluorobenzaldehyde with an appropriate amine source, such as ethylamine, in the presence of a reducing agent like sodium cyanoborohydride.
- Resolution of the resulting racemic mixture into its enantiomers using chiral resolution techniques, such as chiral HPLC or crystallization with a chiral resolving agent.
- Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Other characteristics
- Molecular weight of approximately 175.63 g/mol.
- Hydrogen bonding and electrostatic interactions are critical for its binding to target sites.
- Interacts with various biological targets, including neurotransmitter receptors.
Mechanism of Action
The mechanism of action of (S)-1-(2-Fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Chlorine-Substituted Derivative
- Compound : (S)-1-(2-Chlorophenyl)ethanamine hydrochloride
- CAS : 1398109-11-9
- Molecular Formula : C₈H₁₁Cl₂N
- Molecular Weight : 192.09 g/mol
- Key Differences :
Bromine-Substituted Derivative
- Compound : (S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride
- CAS : 1624261-91-1
- Molecular Formula : C₈H₁₀BrClFN
- Molecular Weight : 254.53 g/mol
- Used in radiolabeling studies due to bromine’s isotopic properties .
Difluoro-Substituted Derivatives
- Compound : (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride
- CAS : 1955554-65-0
- Molecular Formula : C₈H₁₀ClF₂N
- Molecular Weight : 193.62 g/mol
- Similar purity and synthetic routes as mono-fluorinated analogs .
Functional Group-Modified Analogs
Methoxy-Substituted Derivative
- Compound : (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride
- CAS : 1391378-74-7
- Molecular Formula: C₉H₁₃ClFNO
- Molecular Weight : 205.66 g/mol
- Key Differences :
Bulkier Side Chain Derivatives
- Compound : 1-(2-Fluorophenyl)propan-1-amine hydrochloride
- CAS : 791098-81-2
- Molecular Formula : C₉H₁₃ClFN
- Molecular Weight : 189.66 g/mol
- Key Differences: Extended alkyl chain (propyl vs. Lower similarity score (0.98) compared to the target compound .
Enantiomeric and Stereochemical Variants
- (R)-1-(2-Fluorophenyl)ethanamine hydrochloride (CAS: 1168139-43-2) shares identical molecular weight and formula with the (S)-enantiomer but exhibits distinct stereochemical properties.
- Hazards : Both enantiomers share similar safety profiles (H302, H315, H319 ), but their pharmacological activities may differ due to chiral recognition in biological systems.
Comparative Data Table
Biological Activity
(S)-1-(2-Fluorophenyl)ethanamine hydrochloride, a chiral amine compound, has garnered attention in pharmacological research due to its unique structural features, particularly the presence of a fluorine atom on the phenyl ring. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H10ClF·N
- Molecular Weight : 175.63 g/mol
- Appearance : White to almost white crystalline powder
- Solubility : Soluble in water
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. The fluorine substituent enhances binding affinity to various receptors, particularly those involved in mood regulation and behavior modulation. The amine group facilitates hydrogen bonding and ionic interactions with target molecules, which are critical for its pharmacological effects.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of:
- Neurotransmitter Modulation : The compound is known to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and other neuropsychiatric conditions.
- Pharmacological Effects : Studies have shown that the compound may influence neurotransmitter release and uptake, impacting mood and behavior.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Neurotransmitter Interaction Studies :
- A study demonstrated that the compound enhances serotonin receptor signaling, indicating its potential as an antidepressant agent.
- Another investigation revealed that it modulates dopamine receptor activity, which could be beneficial in managing conditions such as schizophrenia or bipolar disorder.
-
Pharmacodynamics :
- The compound's pharmacodynamic profile suggests that it may exhibit both agonistic and antagonistic properties at different receptor sites, providing a versatile approach for therapeutic applications.
-
Comparative Studies :
- When compared to non-fluorinated analogs, this compound showed improved receptor binding affinity and selectivity due to the electron-withdrawing effect of the fluorine atom.
Summary of Biological Activity
| Biological Activity | Target Receptor | Effect | Reference |
|---|---|---|---|
| Neurotransmitter Modulation | Serotonin Receptors | Enhances signaling | |
| Neurotransmitter Modulation | Dopamine Receptors | Modulates activity |
Synthesis Routes
The synthesis of this compound typically involves several steps:
| Step | Description |
|---|---|
| 1 | Formation of the fluorinated phenyl ring |
| 2 | Alkylation with ethylamine |
| 3 | Hydrochloride salt formation for enhanced stability |
Q & A
Basic: What are the recommended synthetic routes for (S)-1-(2-Fluorophenyl)ethanamine hydrochloride, and how can enantiomeric purity be optimized?
Methodological Answer:
The synthesis typically involves asymmetric reduction of a prochiral ketone precursor, such as 2-fluoroacetophenone, using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (S)-enantiomer. Enantiomeric purity (>98%) is optimized via chiral resolution techniques, including recrystallization with diastereomeric salts (e.g., tartaric acid derivatives) . For scale-up, column chromatography with chiral stationary phases (CSPs) or enzymatic resolution using lipases may enhance stereochemical control .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- Chiral HPLC : To confirm enantiomeric excess (e.g., using Chiralpak® AD-H columns with hexane:isopropanol mobile phases) .
- NMR Spectroscopy : H and F NMR to verify structural integrity and fluorine substitution patterns .
- Mass Spectrometry (HRMS) : For molecular weight validation (e.g., observed m/z vs. calculated exact mass) .
- X-ray Crystallography : To resolve stereochemical ambiguity in crystalline forms .
Basic: What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Procedures : Immediate rinsing with water for 15 minutes after exposure, followed by medical consultation .
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation and racemization . Stability studies indicate a shelf life of ≥5 years under these conditions, validated via periodic HPLC purity checks .
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the molecule’s electronic structure, including:
- Frontier Molecular Orbitals (HOMO/LUMO) : To predict reactivity with biological targets .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions influenced by the fluorine substituent .
- Vibrational Frequencies : Compare computed IR spectra with experimental data to validate structural assignments . Discrepancies >5% may indicate incomplete basis sets or solvent effects .
Advanced: How does stereochemistry influence this compound’s interaction with biological receptors?
Methodological Answer:
The (S)-enantiomer exhibits higher binding affinity to amine receptors (e.g., trace amine-associated receptors, TAAR1) due to optimal spatial alignment of the fluorine and amine groups. Molecular docking simulations (e.g., AutoDock Vina) show ΔG differences of ~2 kcal/mol between (S)- and (R)-forms, correlating with in vitro EC values . Racemic mixtures require chiral separations to avoid confounding pharmacological data .
Advanced: What methods resolve discrepancies between computational and experimental solubility data?
Methodological Answer:
- Solubility Parameter Analysis : Compare Hansen solubility parameters (δ, δ, δ) from DFT with experimental measurements (e.g., shake-flask method in PBS) .
- Co-solvency Studies : Use logP calculations (e.g., XLogP3) to design solvent blends that match predicted polarity .
- Thermodynamic Modeling : Apply the Modified Apelblat equation to reconcile deviations in temperature-dependent solubility .
Advanced: How can researchers address batch-to-batch variability in purity?
Methodological Answer:
- QC Workflow : Implement orthogonal methods (HPLC, NMR, Karl Fischer titration) to detect impurities (e.g., residual solvents, diastereomers) .
- Stability-Indicating Assays : Use accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS .
- Standardization : Cross-validate purity against certified reference materials (CRMs) from accredited suppliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
